molecular formula C29H32N2O7S3 B13757170 Phencarbamide napadisilate CAS No. 72017-58-4

Phencarbamide napadisilate

Cat. No.: B13757170
CAS No.: 72017-58-4
M. Wt: 616.8 g/mol
InChI Key: ZZNARJBYZHRHKJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of phencarbamide napadisilate involves several synthetic routes and reaction conditions. One method includes the reaction of diphenylcarbamothioic acid with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with naphthalene-1,5-disulfonic acid to yield this compound . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.

Chemical Reactions Analysis

Phencarbamide napadisilate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phencarbamide napadisilate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying antispasmodic and anticholinergic mechanisms.

    Biology: Researchers use it to investigate its effects on smooth muscle tissues and its interaction with the autonomic nervous system.

    Medicine: It is studied for its potential therapeutic applications in treating spasms and pain during parturition.

    Industry: It is used in the development of new antispasmodic drugs and formulations

Mechanism of Action

Phencarbamide napadisilate exerts its effects through a dual mechanism:

These actions result in the relaxation of smooth muscle and relief from spasms, making it effective during parturition.

Comparison with Similar Compounds

Phencarbamide napadisilate can be compared with other antispasmodic and anticholinergic compounds such as:

This compound’s uniqueness lies in its combined direct and autonomic actions, providing a broader spectrum of antispasmodic effects.

Properties

CAS No.

72017-58-4

Molecular Formula

C29H32N2O7S3

Molecular Weight

616.8 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

ZZNARJBYZHRHKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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